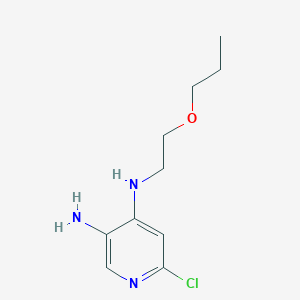
6-chloro-N4-(2-propoxyethyl)pyridine-3,4-diamine
概要
説明
“6-chloro-N4-(2-propoxyethyl)pyridine-3,4-diamine” is a chemical compound with the molecular formula C10H16ClN3O . It is used in various chemical reactions and has a molecular weight of 229.71.
Molecular Structure Analysis
The molecular structure of “6-chloro-N4-(2-propoxyethyl)pyridine-3,4-diamine” is characterized by the presence of a pyridine ring, a chlorine atom, and a propoxyethyl group . The exact structure can be determined using techniques like NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of “6-chloro-N4-(2-propoxyethyl)pyridine-3,4-diamine” include its molecular formula (C10H16ClN3O), molecular weight (229.71), and potentially its melting point, boiling point, and density .科学的研究の応用
Synthesis and Chemical Reactions
- This compound is involved in cyclization processes, such as the transformation into 1-substituted 4-nitro-1H-[1,2,3]triazolo[4,5-c]pyridine 2-oxides under certain nitration conditions (Smolyar & Vasilechko, 2010).
Materials Science and Engineering
- It is used in the synthesis of novel materials like polyimides, which have applications in areas requiring high thermal stability and mechanical properties. Such materials exhibit properties like high glass transition temperature, good solubility, and thermal stability (Wang et al., 2008).
Polymer Chemistry
- The compound finds application in the development of organosoluble polymers with specific characteristics like good solubility, thermal stability, and distinct optical properties. These polymers have potential uses in fields like electronics and materials engineering (Liaw, Wang, & Chang, 2007).
Nanotechnology
- In nanotechnology, it's involved in the creation of nanoporous polyimide films. These have applications in areas requiring materials with specific pore sizes and properties like thermal stability and low dielectric constant (Aram & Mehdipour‐Ataei, 2013).
Fluorescent Materials
- The compound is integral in synthesizing fluorescent materials, which can be used as chemosensors. These materials have applications in sensing technologies, benefiting from their response to external stimuli like protonation (Wang, Liou, & Liaw, 2008).
特性
IUPAC Name |
6-chloro-4-N-(2-propoxyethyl)pyridine-3,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3O/c1-2-4-15-5-3-13-9-6-10(11)14-7-8(9)12/h6-7H,2-5,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYURYGLXWORMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCNC1=CC(=NC=C1N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N4-(2-propoxyethyl)pyridine-3,4-diamine | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-1-[1,1'-biphenyl]-4-yl-3-(dimethylamino)-2-buten-1-one](/img/structure/B3038766.png)
![4-Amino-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone](/img/structure/B3038768.png)
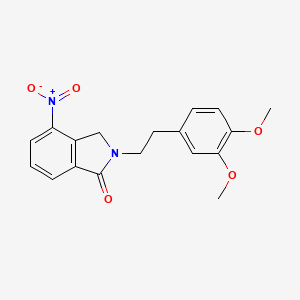
![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylic acid](/img/structure/B3038770.png)
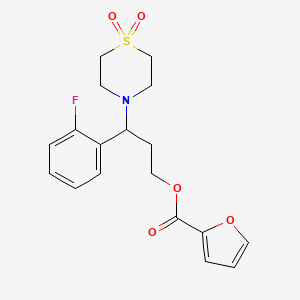
![1-{3-[1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]phenyl}-3,3-dimethyl-2-azetanone](/img/structure/B3038773.png)
![[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-[5-methyl-1-[4-(trifluoromethyl)phenyl]triazol-4-yl]methanone](/img/structure/B3038775.png)
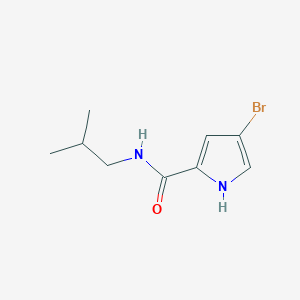

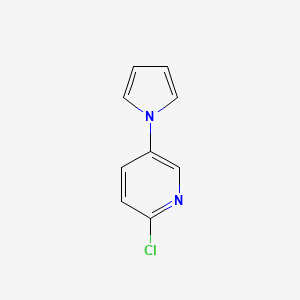
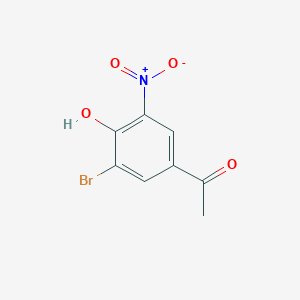
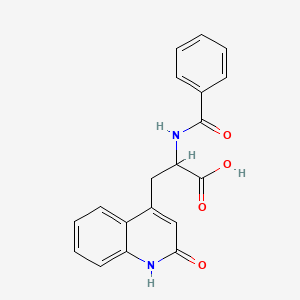

![Butyl 4-[(2-chloropropanoyl)amino]benzoate](/img/structure/B3038787.png)